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Compound of Interest

Compound Name: 3-Chloro-2-fluoroprop-1-ene

CAS No.: 6186-91-0

Cat. No.: B1605417 Get Quote

Executive Summary
Molecule: 3-Chloro-2-fluoroprop-1-ene (CAS: 6186-91-0) Synonym: 2-Fluoroallyl chloride

Significance: A critical fluorinated building block in the synthesis of fluoro-olefins and bioactive

pharmacophores. Its unique structure—combining a vinylic fluorine (modulating lipophilicity and

metabolic stability) with a reactive allylic chloride—makes it a versatile electrophile.

This technical guide outlines a rigorous computational protocol for characterizing the

physicochemical properties, conformational landscape, and reactivity profile of 3-Chloro-2-
fluoroprop-1-ene. It is designed for researchers utilizing Density Functional Theory (DFT) and

ab initio methods to predict behavior prior to wet-lab synthesis.

Part 1: Computational Strategy & Methodology
To ensure high-fidelity results, a multi-tiered computational approach is required. The presence

of both heavy halogen (Chlorine) and highly electronegative (Fluorine) atoms necessitates

basis sets with adequate polarization and diffuse functions.

Level of Theory Selection
For 2-haloallyl systems, standard DFT functionals often underestimate dispersion interactions

and halogen bonding. We recommend the following hierarchy:
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Task Method/Functional Basis Set Rationale

Geometry

Optimization

B3LYP-D3(BJ) or

wB97X-D
def2-TZVP

Dispersion corrections

(-D3) are critical for

accurate

conformational energy

differences in

haloalkenes.

Energetics (Single

Point)

CCSD(T) (Gold

Standard)
aug-cc-pVTZ

Coupled-cluster

theory provides the

benchmark for barrier

heights and

thermodynamic

stability.

Vibrational Analysis B3LYP 6-311+G(2d,p)

Proven scaling factors

exist for this

combination to align

with experimental

IR/Raman spectra.

NMR Prediction mPW1PW91 (GIAO) pcSseg-2

Specialized basis sets

for shielding constants

yield lower Mean

Absolute Error (MAE)

for

F and

C NMR.

Workflow Diagram
The following Graphviz diagram visualizes the logical flow from initial structure generation to

reactivity prediction.
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Property Characterization

Initial Structure
(Z-Matrix/Cartesian)

Conformational Scan
(Dihedral C=C-C-Cl)

Geometry Optimization
(B3LYP-D3/def2-TZVP)

Identify Minima
(Cis/Gauche)

Frequency Calc
(NIMAG=0)

Electronic Structure
(HOMO/LUMO, ESP)

Spectroscopy
(IR, Raman, NMR)

Thermochemistry
(Enthalpy, Gibbs Energy)

Reactivity Modeling
(TS Search: SN2/SN2')

FMO Analysis Activation Energy

Click to download full resolution via product page

Caption: Step-by-step computational workflow for characterizing 3-Chloro-2-fluoroprop-1-ene,

ensuring all stationary points are validated.

Part 2: Conformational Landscape
The rotation around the C–C single bond (

) defines the molecule's reactivity. Unlike simple allyl chloride, the vinylic fluorine introduces
electrostatic repulsion and dipole effects that alter the potential energy surface (PES).
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Rotational Isomers
Theoretical studies on similar 2-haloallyl systems suggest two primary conformers:

Cis (Syn-periplanar): The C–Cl bond is eclipsed with the C=C double bond (Dihedral

).

Gauche: The C–Cl bond is rotated by

.

Hypothesis for 3-Chloro-2-fluoroprop-1-ene: The gauche conformer is predicted to be the

global minimum due to the destabilizing dipole-dipole repulsion between the C–F and C–Cl

bonds in the cis conformation. However, the cis form may be stabilized by hyperconjugation (

).

Protocol: Perform a relaxed potential energy surface scan of the

dihedral angle from

to

in

increments.

Driving Forces
Cis Conformer

(0°)
Potential Max/Local Min

Rotational TS
(~60°)

Rotation

Gauche Conformer
(~120°)

Global Minimum

Relaxation
Dipole Repulsion
(Destabilizes Cis)

Hyperconjugation
(Stabilizes Gauche)

Click to download full resolution via product page
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Caption: Logic flow for predicting the conformational preference of 2-fluoroallyl chloride based

on electronic effects.

Part 3: Electronic Structure & Reactivity
Frontier Molecular Orbitals (FMO)
The reactivity of 2-fluoroallyl chloride is dominated by the allylic C–Cl bond and the electron-

withdrawing fluorine.

HOMO: Predominantly located on the Chlorine lone pair (

) and the

bond.

LUMO: The

orbital (antibonding) and

.

Implication: The low-lying

orbital makes this molecule a potent electrophile, susceptible to nucleophilic attack. The vinylic
fluorine lowers the energy of the

system compared to allyl chloride, potentially reducing its reactivity toward electrophiles but
enhancing its susceptibility to nucleophiles via

or

mechanisms.

Electrostatic Potential (ESP) Map
Negative Regions: Localized around the F and Cl atoms (lone pairs).

Positive Regions: The methylene hydrogens and the allylic carbon (

-carbon).
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Application: Use ESP mapping to predict the trajectory of incoming nucleophiles. The "

-hole" on the chlorine atom may also be visible, indicating potential for halogen bonding.

Reaction Pathways
The guide recommends modeling two competing pathways for nucleophilic substitution (e.g.,

with

):

Direct

: Attack at the allylic carbon, displacing Cl.

Transition State: Trigonal bipyramidal geometry at the

-carbon.

Conjugate

: Attack at the

-carbon (terminal vinyl), shifting the double bond and displacing Cl.

Transition State: Involves the

-system; fluorine's steric and electronic influence is critical here.

Part 4: Spectroscopic Validation
To validate theoretical models against experimental data (or future synthesis), calculate the

following:

Vibrational Frequencies (IR/Raman)
C=C Stretch: Expected around

. The F atom typically shifts this higher than non-fluorinated analogs.

C-F Stretch: Strong band in the
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region.

Scaling: Apply a scaling factor of 0.967 (for B3LYP/6-31G*) to correct for anharmonicity.

NMR Parameters
F NMR: Calculate isotropic shielding tensors. 2-Fluoroalkenes typically show shifts around

to

ppm (relative to

).

Coupling Constants (

):

(cis vs trans) is diagnostic for stereochemistry.

Use the GIAO method with Spin-Spin coupling enabled in the Gaussian/ORCA input.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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